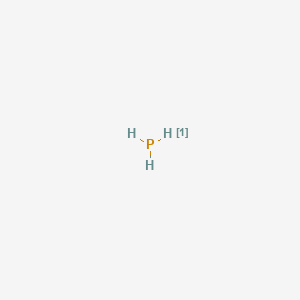
Phosphine-d
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine-d, also known as deuterated phosphine, is a compound where the hydrogen atoms in phosphine (PH₃) are replaced with deuterium, a heavier isotope of hydrogen. This compound is of significant interest in various fields of scientific research due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphine-d can be synthesized through several methods. One common approach involves the reaction of deuterated water (D₂O) with calcium phosphide (Ca₃P₂). The reaction proceeds as follows:
[ \text{Ca}_3\text{P}_2 + 6\text{D}_2\text{O} \rightarrow 3\text{Ca(OD)}_2 + 2\text{PD}_3 ]
Another method involves the reduction of deuterated phosphorus compounds with lithium aluminum deuteride (LiAlD₄). This method is particularly useful for producing high-purity this compound.
Industrial Production Methods
Industrial production of this compound typically involves the large-scale reaction of deuterated water with calcium phosphide. The reaction is carried out under controlled conditions to ensure the complete conversion of reactants and the safe handling of the highly toxic this compound gas.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine-d undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form deuterated phosphoric acid (D₃PO₄) using oxidizing agents such as oxygen or chlorine.
Reduction: It can be reduced to form deuterated phosphides.
Substitution: this compound can participate in substitution reactions where deuterium atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and chlorine (Cl₂). The reaction typically occurs at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD₄) are used under anhydrous conditions.
Substitution: Various halides and alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Deuterated phosphoric acid (D₃PO₄)
Reduction: Deuterated phosphides
Substitution: Various deuterated organophosphorus compounds
Applications De Recherche Scientifique
Phosphine-d has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of deuterated compounds, which are valuable in mechanistic studies and isotopic labeling experiments.
Biology: Deuterated compounds, including this compound, are used in metabolic studies to trace biochemical pathways.
Medicine: this compound is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: It is used in the production of semiconductors and other electronic materials due to its unique properties.
Mécanisme D'action
Phosphine-d exerts its effects through various mechanisms depending on the context of its use. In chemical reactions, the presence of deuterium can alter reaction kinetics and mechanisms due to the isotope effect. In biological systems, deuterated compounds can provide insights into metabolic pathways and enzyme mechanisms by serving as tracers.
Comparaison Avec Des Composés Similaires
Phosphine-d can be compared with other similar compounds such as:
Phosphine (PH₃): The non-deuterated form of phosphine. This compound is heavier and exhibits different kinetic properties due to the presence of deuterium.
Arsine (AsH₃): A similar pnictogen hydride, but with arsenic instead of phosphorus. Arsine is more toxic and less commonly used in research.
Stibine (SbH₃): Another pnictogen hydride with antimony. Stibine is also highly toxic and less frequently used.
This compound is unique due to its deuterium content, which makes it particularly valuable in isotopic labeling and mechanistic studies.
Propriétés
Numéro CAS |
13587-50-3 |
|---|---|
Formule moléculaire |
H3P |
Poids moléculaire |
33.998 g/mol |
Nom IUPAC |
protiophosphane |
InChI |
InChI=1S/H3P/h1H3/i1H |
Clé InChI |
XYFCBTPGUUZFHI-GXEIOEIKSA-N |
SMILES isomérique |
[1H]P |
SMILES canonique |
P |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


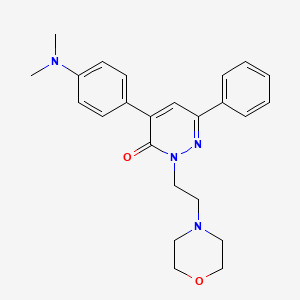
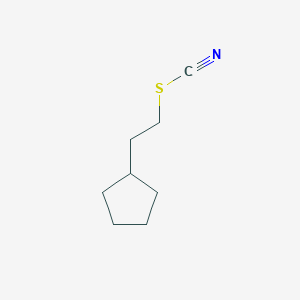
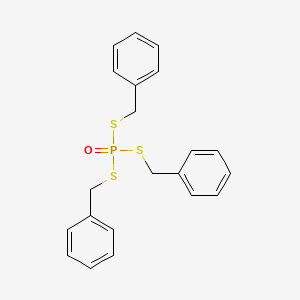
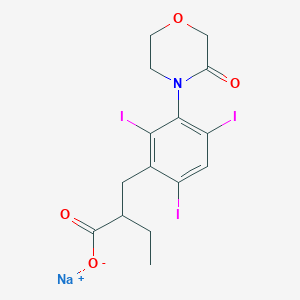


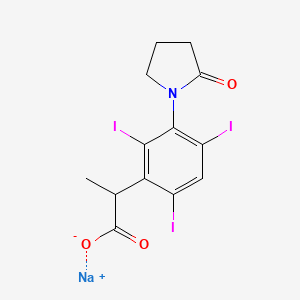
![2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14706227.png)
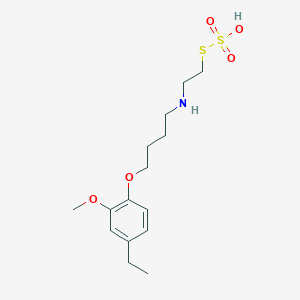
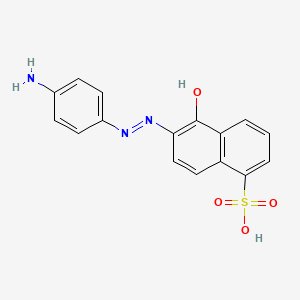
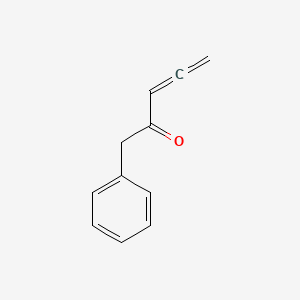
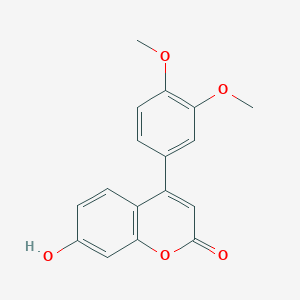
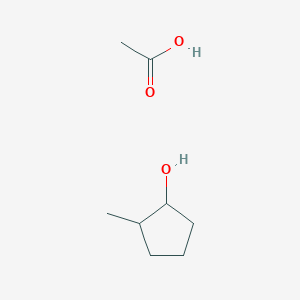
![5-chloro-17-ethynyl-17-hydroxy-13-methyl-2,4,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14706259.png)
